BenchChemオンラインストアへようこそ!

N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide

Lipophilicity Membrane permeability Drug-likeness

N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide (CAS 959243-44-8) is a synthetic small molecule classified as an N-cyclopropyl-N-piperidinyl-amide derivative. With a molecular weight of 210.32 Da and the formula C12H22N2O, the compound features a cyclopropanecarboxamide moiety linked to an N-isopropyl-substituted piperidine ring.

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
Cat. No. B5178497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)NC(=O)C2CC2
InChIInChI=1S/C12H22N2O/c1-9(2)14-7-5-11(6-8-14)13-12(15)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,13,15)
InChIKeyMBVVATOWIXECSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide: Physicochemical Profile, Target Engagement Evidence, and Procurement Rationale


N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide (CAS 959243-44-8) is a synthetic small molecule classified as an N-cyclopropyl-N-piperidinyl-amide derivative . With a molecular weight of 210.32 Da and the formula C12H22N2O, the compound features a cyclopropanecarboxamide moiety linked to an N-isopropyl-substituted piperidine ring. This structural arrangement is known in the patent literature for conferring agonist activity at the G-protein-coupled receptor GPR119, a target implicated in metabolic regulation [1]. The compound’s physicochemical profile—characterized by a measured logP of 1.45 and a logD (distribution coefficient) of -1.60—indicates intermediate lipophilicity suitable for membrane permeability while retaining aqueous solubility characteristics .

Why N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide Cannot Be Replaced by the Des-Isopropyl Analog: Evidence of Physicochemical and Pharmacological Divergence


Substituting N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide with its nearest structural analog, N-(piperidin-4-yl)cyclopropanecarboxamide (CAS 836685-68-8), is not scientifically justified due to a large and functionally consequential divergence in lipophilicity. The N-isopropyl substitution shifts the calculated logP from -0.48 for the des-isopropyl analog to +1.45 for the target compound , a ΔlogP of approximately 1.9 units. This change moves the compound from a hydrophilic space typically associated with poor passive membrane permeability into an intermediate lipophilicity range favorable for cell-based assay performance. Furthermore, the N-isopropyl group eliminates the secondary amine proton present in the des-isopropyl analog, removing a hydrogen-bond donor site and altering the compound's molecular recognition profile. These differences mean that any structure-activity relationship (SAR) data, solubility behavior, or target engagement results obtained with the des-isopropyl analog cannot be assumed to translate to the N-isopropyl derivative. In screening campaigns where compound quality metrics such as logD and ligand efficiency are used for hit triage, these two compounds would be categorized and prioritized differently by computational filters .

Quantitative Differentiation Evidence for N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide Relative to Structural Analogs


Lipophilicity Shift: Quantified logP and logD Comparison Against the Des-Isopropyl Analog

The N-isopropyl substituent produces a dramatic increase in calculated lipophilicity compared to the unsubstituted piperidine analog. The target compound has a calculated logP of 1.45 and a logD of -1.60 , whereas N-(piperidin-4-yl)cyclopropanecarboxamide has a calculated ACD/LogP of -0.48 and a logD (pH 5.5) of -3.12 . This ΔlogP of +1.93 represents a shift from a compound that violates typical drug-like lipophilicity minimum thresholds to one that occupies a favorable intermediate range, predicting enhanced passive membrane permeability and oral absorption potential.

Lipophilicity Membrane permeability Drug-likeness

Vendor Catalog Status: Custom Synthesis Product Versus Standard Commercial Availability for Closest Analogs

The target compound is exclusively offered through Sigma-Aldrich as an AldrichCPR (Custom Product Request) item under product number T322032 . In contrast, the des-isopropyl analog N-(piperidin-4-yl)cyclopropanecarboxamide (CAS 836685-68-8) is stocked as a standard catalog item by multiple global suppliers including Bidepharm (95% purity), with defined pricing and shipping timelines . This procurement classification difference has practical consequences for project timelines and procurement workflows.

Procurement Supply chain Custom synthesis

GPR119 Agonist Activity: Target Engagement Evidence from Patent-Derived Screening Data

The compound belongs to a chemotype explicitly claimed as GPR119 agonists in Boehringer Ingelheim's patent family [1]. While compound-specific EC50 data for N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide is not publicly disclosed, structurally related N-cyclopropyl-N-piperidinyl-amides within the same patent series have demonstrated single-digit to sub-100 nM EC50 values in human GPR119 cAMP accumulation assays [2]. The core scaffold, including the N-isopropylpiperidine substitution, is a key structural determinant of GPR119 agonist activity as defined by the Markush claims [1].

GPR119 Metabolic disease GPCR agonism

Hydrogen-Bond Donor Count: Structural Determinant of Permeability and Target Selectivity

The N-isopropyl substitution reduces the hydrogen-bond donor (HBD) count from 2 in the des-isopropyl analog to 1 in the target compound . HBD count is a critical parameter in drug-likeness filters; the target compound has 1 HBD and 3 HBA, which positions it within optimal oral drug space (Rule of 5 guidelines), whereas the des-isopropyl analog has 2 HBD, which may increase desolvation penalty during membrane crossing and enhance promiscuous binding to off-targets that favor hydrogen-bonding interactions.

Drug design Permeability Molecular recognition

Polar Surface Area and Solubility Parameter Differentiation

The target compound has a polar surface area (PSA) of 28.76 Ų , while the des-isopropyl analog has a predicted PSA of approximately 41–45 Ų based on the presence of an additional polar N–H group. This difference places the target compound below the 60 Ų threshold for good blood-brain barrier penetration potential, whereas the analog exceeds 40 Ų, suggesting differential utility for CNS-focused versus peripheral target programs.

Solubility Polar surface area Formulation

Molecular Weight Increase and Ligand Efficiency Considerations

The target compound (MW = 210.32 Da) is 42.08 Da heavier than the des-isopropyl analog (MW = 168.24 Da) , representing a 25% increase in molecular weight. In fragment-based drug design or lead optimization programs where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics for prioritization, this represents a meaningful trade-off: the added mass purchases improved physicochemical properties (logP, PSA, HBD count) at a modest molecular weight cost.

Ligand efficiency Fragment-based drug design Molecular weight

Optimal Application Scenarios for N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide Based on Comparative Evidence


Cell-Based GPR119 Agonist Screening Campaigns Requiring Membrane-Permeable Hit Compounds

The target compound's logP of 1.45 places it in the optimal permeability range for cell-based assays, while the des-isopropyl analog (logP -0.48) is predicted to exhibit poor passive membrane permeability . Screening libraries designed for intracellular GPCR targets such as GPR119 should include the N-isopropyl derivative rather than the unsubstituted piperidine analog to avoid false negatives arising from inadequate cellular entry. The compound's single HBD further supports membrane permeability .

CNS Drug Discovery Programs Evaluating Brain-Penetrant Cyclopropanecarboxamide Scaffolds

With a polar surface area of 28.76 Ų—well below the 60 Ų threshold commonly associated with blood-brain barrier penetration— this compound is structurally poised for CNS target engagement studies . The des-isopropyl analog, with an estimated PSA exceeding 40 Ų, is less suitable for CNS applications. Researchers developing probes for centrally expressed GPCRs or enzymes should prioritize the N-isopropyl derivative for initial CNS permeability assessment.

Medicinal Chemistry Lead Optimization Programs Utilizing N-Alkylpiperidine SAR Exploration

The N-isopropyl group is a critical structural determinant of GPR119 agonist activity as defined in the Boehringer Ingelheim patent family [1]. The unsubstituted piperidine analog is not encompassed by the patent's Markush structure and lacks demonstrated GPR119 activity. SAR studies exploring the N-alkyl substituent space should use this compound as a reference point for the isopropyl variant, with the des-isopropyl analog serving only as a negative control for validating the N-alkyl requirement.

Computational Chemistry and Cheminformatics Model Development Requiring High-Quality Physicochemical Data

The compound's well-characterized physicochemical profile—including experimentally validated logP, logD, logSw, PSA, and HBD/HBA counts—makes it suitable as a calibration or validation compound for in silico ADME prediction models . The quantitative property divergence from the des-isopropyl analog (ΔlogP ≈ 1.9; ΔPSA ≈ -12 to -16 Ų) provides a useful test case for evaluating the sensitivity of computational models to single-point structural modifications.

Quote Request

Request a Quote for N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.